

An In-depth Technical Guide to 4-Bromo-2-fluoro-3-methylpyridine

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-3-methylpyridine

Cat. No.: B151843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Bromo-2-fluoro-3-methylpyridine**, a key intermediate in synthetic organic chemistry. This document outlines its known characteristics, a proposed synthetic pathway with detailed experimental protocols, and essential safety information. The content is structured to serve as a practical resource for laboratory and research applications.

Core Chemical Properties and Identifiers

4-Bromo-2-fluoro-3-methylpyridine is a halogenated pyridine derivative. Its structure incorporates a pyridine ring substituted with bromine, fluorine, and a methyl group, making it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

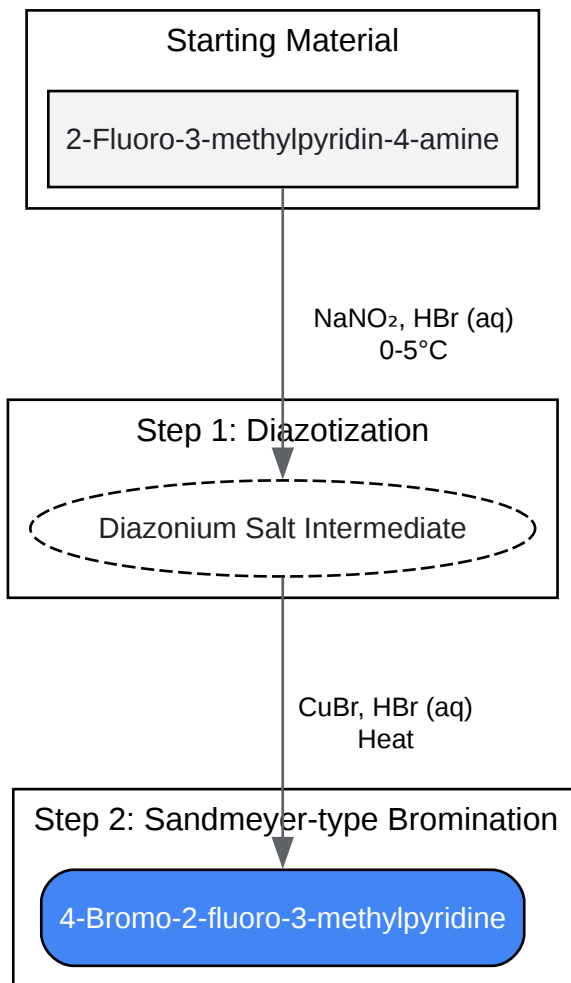
Property	Value	Reference
Molecular Formula	C ₆ H ₅ BrFN	[1]
Molecular Weight	190.01 g/mol	[1]
CAS Number	128071-79-4	[1]
IUPAC Name	4-bromo-2-fluoro-3-methylpyridine	[1]
SMILES	<chem>CC1=C(C=CN=C1F)Br</chem>	[1]
InChI Key	YRLGBXZZABNBNL-UHFFFAOYSA-N	[1]
Physical Form	Solid-Liquid Mixture	
Boiling Point	220.2°C at 760 mmHg	
Flash Point	87°C	
Computed XLogP3-AA	2.3	[1]
Hydrogen Bond Donors	0	[1]
Hydrogen Bond Acceptors	2	[1]

Proposed Synthesis of 4-Bromo-2-fluoro-3-methylpyridine

While a specific, peer-reviewed synthesis for **4-Bromo-2-fluoro-3-methylpyridine** is not readily available in the literature, a plausible and robust synthetic route can be proposed based on established methodologies for the synthesis of similar fluorinated and brominated pyridines. The following protocol outlines a potential two-step synthesis starting from a suitable aminopyridine precursor.

Proposed Synthetic Pathway

Proposed Synthesis of 4-Bromo-2-fluoro-3-methylpyridine



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Caption: Proposed two-step synthesis of **4-Bromo-2-fluoro-3-methylpyridine**.

Experimental Protocol

Materials and Reagents:

- 2-Fluoro-3-methylpyridin-4-amine
- Hydrobromic acid (48% aqueous solution)
- Sodium nitrite (NaNO_2)

- Copper(I) bromide (CuBr)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate solution (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Deionized water
- Ice

Step 1: Diazotization of 2-Fluoro-3-methylpyridin-4-amine

- In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-fluoro-3-methylpyridin-4-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (approx. 4.0 eq).
- Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
- Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
- Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 5°C.
- After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30 minutes. The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Step 2: Sandmeyer-type Bromination

- In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% aqueous hydrobromic acid.
- Cool this solution in an ice bath.

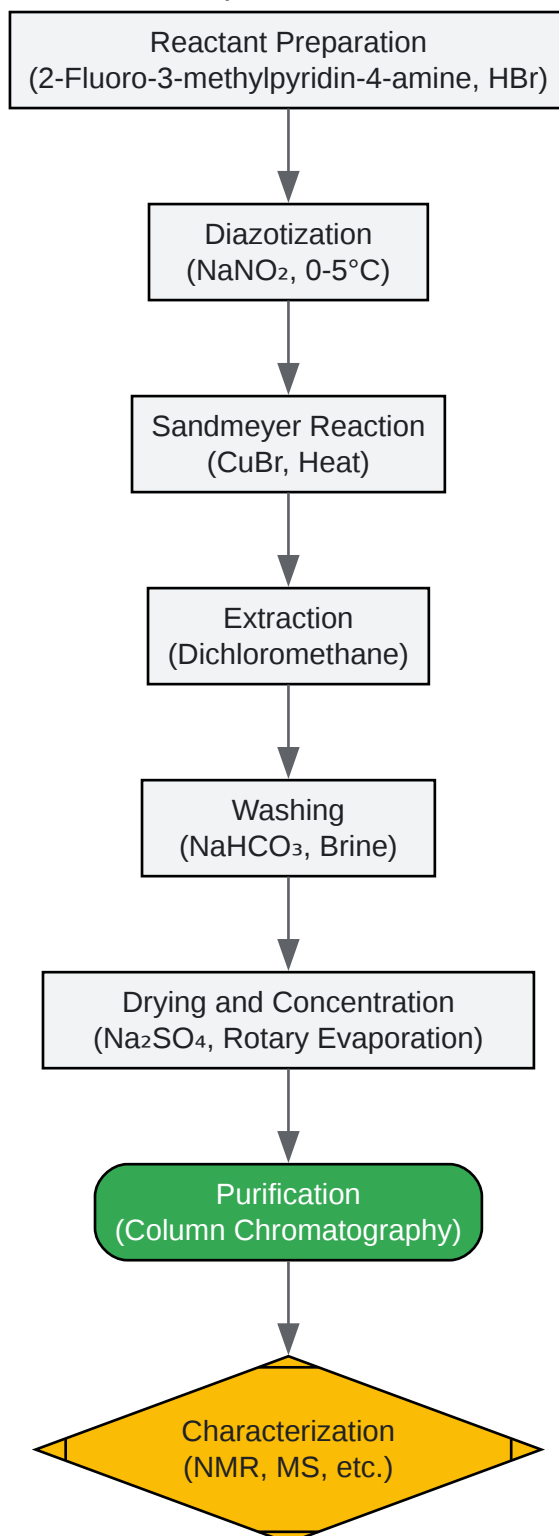
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas should be observed.
- Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- To ensure complete decomposition of the diazonium salt, gently heat the mixture to 50-60°C for 30 minutes.
- Cool the reaction mixture to room temperature.

Work-up and Purification:

- Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
- Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **4-Bromo-2-fluoro-3-methylpyridine** by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram

General Experimental Workflow



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Caption: A generalized workflow for the synthesis and purification process.

Spectroscopic Data

As of the date of this document, publicly available experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS) for **4-Bromo-2-fluoro-3-methylpyridine** is limited. Researchers synthesizing this compound are advised to perform full analytical characterization to confirm its identity and purity.

Predicted ^1H NMR and ^{13}C NMR Spectral Characteristics:

A theoretical analysis suggests the following expected NMR signals:

- ^1H NMR: A singlet for the methyl protons, and two doublets in the aromatic region corresponding to the pyridine ring protons. The coupling constants will be indicative of their relative positions.
- ^{13}C NMR: Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. The carbon atoms attached to fluorine and bromine will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.

Reactivity and Stability

4-Bromo-2-fluoro-3-methylpyridine is expected to exhibit reactivity characteristic of halogenated pyridines. The bromine atom at the 4-position is susceptible to nucleophilic substitution and can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable precursor for the introduction of diverse functional groups. The fluorine atom at the 2-position influences the electron density of the pyridine ring and can also be a site for nucleophilic attack under certain conditions.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.

Safety and Handling

Hazard Identification:

Based on data for similar compounds, **4-Bromo-2-fluoro-3-methylpyridine** is expected to be:

- Harmful if swallowed.

- A cause of skin irritation.
- A cause of serious eye irritation.
- A potential cause of respiratory irritation.

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.

This technical guide is intended for informational purposes for qualified individuals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or a thorough risk assessment prior to handling this chemical.

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References

- 1. 4-Bromo-2-fluoro-3-methylpyridine | C₆H₅BrFN | CID 22888280 - PubChem [pubchem.ncbi.nlm.nih.gov]
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